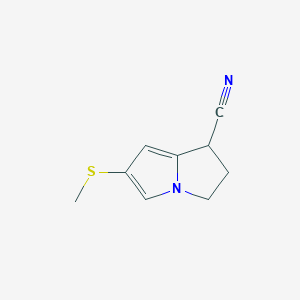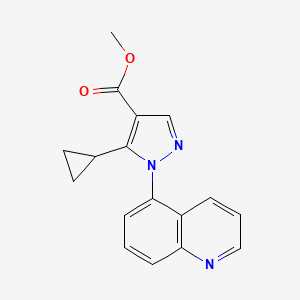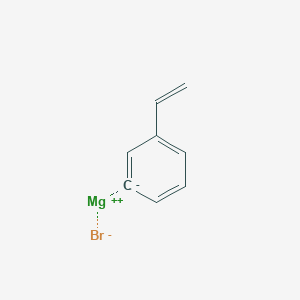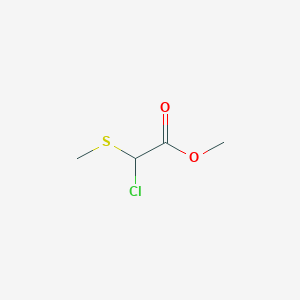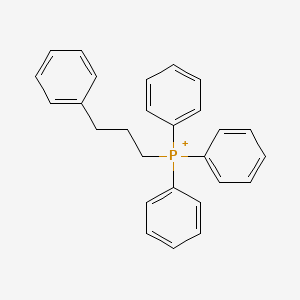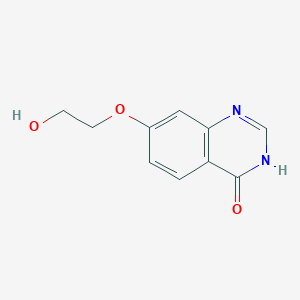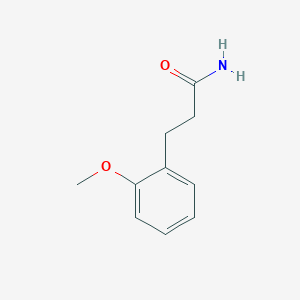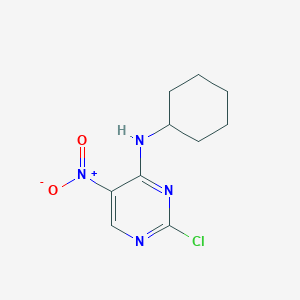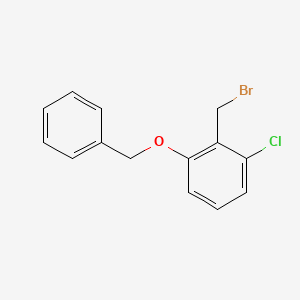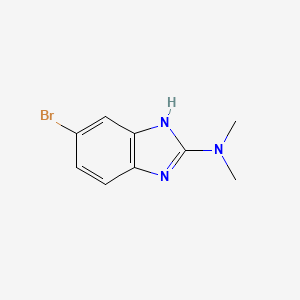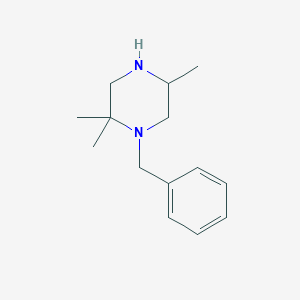![molecular formula C12H16O B8747053 tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol CAS No. 7388-87-6](/img/structure/B8747053.png)
tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol is a complex organic compound with the molecular formula C12H16O. It is characterized by a unique tetracyclic structure that includes multiple fused rings, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol typically involves the reaction of cyclopentadiene with stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile. This reaction forms tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, which is then reduced with lithium aluminum hydride to yield the corresponding aminomethyl derivative . This aminomethyl derivative can undergo further reactions with various reagents to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are
Properties
CAS No. |
7388-87-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol |
InChI |
InChI=1S/C12H16O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-13H,3-5H2 |
InChI Key |
MFZJGMQSIBNILS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C4CC3C=C4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
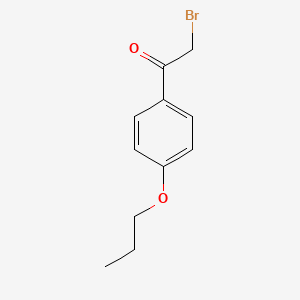
![7-Aminobenzo[D]oxazole-2-thiol](/img/structure/B8746995.png)
